

In-Depth Technical Guide to the Spectroscopic Data of Chlorogentisylquinone

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Compound of Interest		
Compound Name:	Chlorogentisylquinone	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogentisylquinone is a naturally occurring small molecule that has garnered interest within the scientific community for its inhibitory activity against neutral sphingomyelinase (N-SMase). This enzyme plays a crucial role in cellular signaling pathways by catalyzing the hydrolysis of sphingomyelin to ceramide. Dysregulation of N-SMase activity has been implicated in various pathological conditions, making inhibitors like Chlorogentisylquinone valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the spectroscopic data available for Chlorogentisylquinone, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further investigation.

Physicochemical Properties

Chlorogentisylquinone is described as a reddish powder. Its molecular formula has been determined to be C₁₄H₁₁ClO₅ based on High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS). The compound is soluble in methanol and acetone.

Spectroscopic Data



The structural elucidation of **Chlorogentisylquinone** was achieved through a combination of spectroscopic techniques. The following sections detail the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of **Chlorogentisylquinone**.

Technique	lon	Observed m/z	Calculated m/z	Molecular Formula
HR-FAB-MS (negative)	[M-H] ⁻	293.0216	293.0217	C14H10ClO5

Nuclear Magnetic Resonance (NMR) Data

The one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, HMQC, and HMBC, were instrumental in elucidating the detailed chemical structure of **Chlorogentisylquinone**. The spectra were recorded in acetone-d₆.

¹H NMR Spectroscopic Data (Acetone-d₆)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
3-H	6.91	d	2.0
5-H	6.78	d	2.0
1'-H2	4.60	S	
4'-H	6.47	t	2.0
6'-H	6.42	d	2.0

¹³C NMR Spectroscopic Data (Acetone-d₆)



Position	Chemical Shift (δ) in ppm
1	187.5
2	161.2
3	110.1
4	182.0
5	108.8
6	165.8
1'	38.2
2'	157.1
3'	111.8
4'	134.1
5'	108.3
6'	131.8

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the characterization of **Chlorogentisylquinone**.

Isolation and Purification

Chlorogentisylquinone was isolated from the culture broth of the marine fungus Penicillium sp. The process involved:

- Solvent Extraction: The culture filtrate was extracted with ethyl acetate.
- Silica Gel Chromatography: The crude extract was subjected to silica gel column chromatography.
- Sephadex LH-20 Chromatography: Further purification was achieved using a Sephadex LH-20 column.



 Preparative HPLC: The final purification step was carried out using preparative highperformance liquid chromatography (HPLC).

Spectroscopic Analysis

- UV-Visible Spectroscopy: The UV-visible spectrum was recorded in methanol, showing absorption maxima at 265, 330, and 430 nm.
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-AX505HA mass spectrometer.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer in acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Signaling Pathway and Biological Activity

Chlorogentisylquinone has been identified as an inhibitor of neutral sphingomyelinase (N-SMase). This enzyme is a key component of the sphingomyelin signaling pathway.



Chlorogentisylquinone

Inhibits

Neutral Sphingomyelinase
(N-SMase)

Catalyzes

Cell Membrane

Sphingomyelin

Hydrolysis

Cytosol

Ceramide

Activates

Simplified Sphingomyelin Signaling Pathway and Inhibition by Chlorogentisylquinone

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Downstream Signaling (e.g., Apoptosis, Inflammation)

Caption: Inhibition of N-SMase by **Chlorogentisylquinone**.

The inhibition of N-SMase by **Chlorogentisylquinone** blocks the conversion of sphingomyelin to ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell growth, and inflammation. By reducing ceramide production, **Chlorogentisylquinone** can modulate these downstream signaling events. This makes it a valuable molecular probe for studying the roles of N-SMase and ceramide in cellular physiology and pathology.

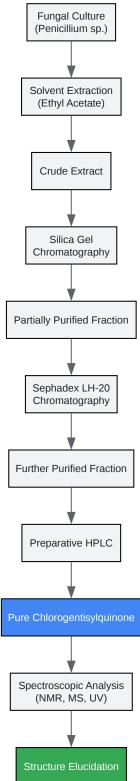


Experimental Workflow

The general workflow for the isolation and characterization of **Chlorogentisylquinone** is depicted below.



Experimental Workflow for Chlorogentisylquinone



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Caption: Isolation and characterization workflow.







This workflow highlights the multi-step purification process required to isolate **Chlorogentisylquinone** from its natural source, followed by the critical spectroscopic analysis for structural determination.

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